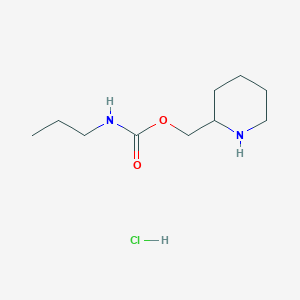

piperidin-2-ylmethyl N-propylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride typically involves the reaction of piperidine with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by case studies and relevant data.

Anticancer Activity

Recent studies have identified this compound as a candidate for anticancer drug development. Its mechanism may involve the inhibition of specific protein interactions crucial for cancer cell proliferation.

Case Study: Polo-like Kinase 1 (Plk1) Inhibition

Research has shown that targeting the polo-like kinase 1 (Plk1) can lead to effective cancer treatments. Inhibitors designed from similar scaffolds to piperidin derivatives have demonstrated significant activity against Plk1, which is often overexpressed in various cancers. For instance, compounds with structural similarities have been found to selectively inhibit Plk1 without affecting related kinases, minimizing off-target effects and cytotoxicity .

Chemokine Receptor Antagonism

Piperidine derivatives, including this compound, have been investigated for their ability to act as antagonists for chemokine receptors. These receptors play critical roles in immune responses and inflammation.

Case Study: CCR5 Antagonism

A study highlighted the potential of piperidine compounds as CCR5 antagonists, which are important in the treatment of HIV/AIDS. The ability to inhibit chemokine receptor activity could provide therapeutic benefits by preventing viral entry into host cells .

Multivalent Small Molecule Inhibitors

The design of multivalent small molecules targeting RAS proteins has also included piperidine-based compounds. These molecules can bind to multiple sites on RAS proteins, potentially offering improved efficacy in cancer therapies.

Case Study: Pan-RAS Inhibitors

In a study focused on developing pan-RAS inhibitors, compounds that included piperidine structures were evaluated for their ability to inhibit mutant RAS proteins effectively. These inhibitors showed selective lethality towards mutant RAS cells while sparing normal cells, indicating a promising therapeutic window .

Table 1: Summary of Applications and Findings

| Application Area | Compound Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer Activity | Plk1 Inhibitors | Inhibition of protein interactions | Selective inhibition with reduced cytotoxicity |

| Chemokine Receptor Antagonism | CCR5 Antagonists | Blocking chemokine receptor activity | Potential for HIV/AIDS treatment |

| Multivalent Inhibitors | Pan-RAS Inhibitors | Binding to multiple RAS sites | Selective lethality towards mutant RAS cells |

Mecanismo De Acción

The mechanism of action of piperidin-2-ylmethyl N-propylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparación Con Compuestos Similares

Similar Compounds

Piperidin-2-ylmethyl N-(propan-2-yl)carbamate hydrochloride: Similar in structure but with an isopropyl group instead of a propyl group.

Piperidin-2-ylmethyl N-butylcarbamate hydrochloride: Contains a butyl group instead of a propyl group.

Uniqueness

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Actividad Biológica

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS No. 1803562-46-0) is a compound that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{12}H_{18}ClN_{3}O_{2}

- Molecular Weight : 236.74 g/mol

- Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Nitric Oxide Synthase (NOS) :

- Anti-pyroptotic Activity :

-

Anti-cancer Properties :

- Research indicates that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from piperidine structures have shown significant pro-apoptotic activity against lung cancer (A549) and colon cancer (HCT116) cells, with late apoptosis observed in treated cells .

Table 1: Summary of Biological Activities

Detailed Findings

- Neuronal Nitric Oxide Synthase Inhibition :

- Cytotoxic Effects on Cancer Cells :

- Mechanistic Insights :

Propiedades

IUPAC Name |

piperidin-2-ylmethyl N-propylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNXWZHFEVEDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.